1,3,4,5,6,8-Hexamethyl-9H-xanthene-2,7-diyl dicyanate
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Overview
Description
1,3,4,5,6,8-Hexamethyl-9H-xanthene-2,7-diyl dicyanate is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of xanthene, a class of organic compounds characterized by a tricyclic structure. The compound’s multiple methyl groups and dicyanate functionalities contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 1,3,4,5,6,8-hexamethyl-9H-xanthene-2,7-diol with cyanogen bromide under basic conditions to form the dicyanate derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using methylating agents such as methyl iodide or dimethyl sulfate. The subsequent introduction of dicyanate groups can be achieved through controlled reactions with cyanogen bromide or similar reagents in the presence of a base .
Chemical Reactions Analysis
Types of Reactions
1,3,4,5,6,8-Hexamethyl-9H-xanthene-2,7-diyl dicyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dicyanate groups to primary amines.
Substitution: The dicyanate groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted xanthene derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,4,5,6,8-Hexamethyl-9H-xanthene-2,7-diyl dicyanate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various materials
Mechanism of Action
The mechanism of action of 1,3,4,5,6,8-Hexamethyl-9H-xanthene-2,7-diyl dicyanate involves its interaction with molecular targets through its dicyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
1,3,4,5,6,8-Hexamethyl-9H-xanthene-2,7-diol: Similar structure but lacks dicyanate groups.
1,3,4,5,6,8,9-Heptamethyl-9H-xanthene-2,7-diol: Contains an additional methyl group compared to the hexamethyl derivative.
Uniqueness
The presence of multiple methyl groups also enhances its stability and lipophilicity, making it suitable for various industrial and research applications .
Properties
CAS No. |
648918-82-5 |
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Molecular Formula |
C21H20N2O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(7-cyanato-1,3,4,5,6,8-hexamethyl-9H-xanthen-2-yl) cyanate |
InChI |
InChI=1S/C21H20N2O3/c1-10-12(3)20-16(14(5)18(10)24-8-22)7-17-15(6)19(25-9-23)11(2)13(4)21(17)26-20/h7H2,1-6H3 |
InChI Key |
SEQIFCXSDOGCQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC3=C(C2)C(=C(C(=C3C)C)OC#N)C)C)OC#N)C |
Origin of Product |
United States |
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